CID 87141087
Description
Classification and Significance within Organofluorine Chemistry
CID 87141087 is classified as a heterocyclic organofluorine compound. nih.gov The presence of a fluorine atom on the phenyl ring is a key feature, placing it within a class of molecules that are of immense importance in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The 2-fluoro-4-iodophenyl moiety is a critical pharmacophore, and the specific placement of the fluorine and iodine atoms can influence the electronic properties and reactivity of the molecule. nih.gov The cyclopropyl (B3062369) group, another defining feature, introduces conformational rigidity and a degree of ring strain, which can also contribute to favorable interactions with enzyme binding pockets. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H13FIN3O2 |
| Molecular Weight | 401.17 g/mol |
| IUPAC Name | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-dione |
| CAS Number | 871700-22-0 |
Role as a Synthetic Intermediate in Advanced Organic Synthesis Research
The primary and most well-documented role of this compound is as a key intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes used in cancer therapy. nih.govtga.gov.au The synthesis of Trametinib involves a multi-step process, and this compound represents a significant building block in this pathway. google.com Patents describing the synthesis of Trametinib outline methods for the preparation of related intermediates, highlighting the importance of the pyrimidine-2,4-dione core structure. google.comgoogle.com
Furthermore, the chemical reactivity of this compound makes it a versatile reagent in its own right. It can serve as a precursor for the preparation of other complex heterocyclic compounds. For instance, it has been described as a reagent in the preparation of 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives, which are being investigated for the treatment of cancer and rheumatic diseases. nih.gov The methylamino group at the 6-position and the iodine on the phenyl ring provide reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery programs. google.com
Exploration of this compound in Medicinal Chemistry and Chemical Biology Investigations
The significance of this compound in medicinal chemistry is intrinsically linked to its role as a direct precursor to Trametinib. google.com The development of Trametinib (GSK1120212) was a result of extensive medicinal chemistry efforts to optimize a lead compound, with the goal of improving its antiproliferative activity against cancer cells. nih.gov While there is limited published research on the specific biological activity of this compound itself, its structural components are known to be important for the biological activity of the final drug product.
The pyrimidine-2,4-dione scaffold is a common feature in many biologically active compounds, including antiviral and anticancer agents. nih.gov This heterocyclic system can mimic the purine (B94841) bases of DNA and RNA, allowing it to interact with the ATP-binding sites of kinases. nih.gov The 2-fluoro-4-iodophenyl group is crucial for the potent and selective inhibition of MEK enzymes by Trametinib. nih.gov Although direct biological profiling data for this compound is not widely available in peer-reviewed literature, its status as a "Trametinib Impurity 11" in regulatory filings suggests that its properties have been characterized as part of the drug development process. synzeal.com
Overview of Research Trajectories and Future Prospects
The research trajectory for this compound is largely tied to the ongoing development and optimization of kinase inhibitors. As a key building block for a successful therapeutic agent, the synthetic routes to and from this intermediate are of continuous interest for process chemistry and the development of second-generation MEK inhibitors.
Future prospects for this compound and related pyrimidine-2,4-dione derivatives are promising. The field of kinase inhibitor research is continually expanding, with a focus on developing more selective and potent drugs to overcome resistance mechanisms. nih.govnih.gov The modular nature of the synthesis involving this compound allows for the potential to create a variety of analogs with modified substitution patterns on the phenyl ring or the pyrimidine (B1678525) core. These new derivatives could be explored as inhibitors of other kinases or for different therapeutic indications. The development of novel synthetic methodologies that provide more efficient and cost-effective access to this compound will also be a key area of future research, facilitating its broader application in drug discovery. google.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione |
| Trametinib |
| 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H6AlO3P+ |
|---|---|
Molecular Weight |
136.02 g/mol |
InChI |
InChI=1S/C2H5O3P.Al/c1-2-5-6(3)4;/h2H2,1H3;/p+1 |
InChI Key |
ABRULSGLSZMQJQ-UHFFFAOYSA-O |
Canonical SMILES |
CCO[P+](=O)O.[Al] |
Origin of Product |
United States |
Synthetic Methodologies for Cid 87141087 and Its Analogues
Established Synthetic Pathways and Chemical Transformations
Several fundamental approaches have been developed to construct molecules containing both trifluoromethylated chiral centers and hydrazine (B178648) groups. These methods often rely on well-defined reaction sequences and specific reagents to achieve the desired molecular architecture.
Stereoselective Synthesis of the Trifluoromethylated Chiral Center
The creation of a chiral center bearing a trifluoromethyl group is a critical step in synthesizing many biologically active molecules. Various strategies leverage asymmetric catalysis and chiral auxiliaries to achieve high enantioselectivity.
Enzyme-Catalyzed Transformations: Biocatalytic approaches have emerged as powerful tools for generating chiral organofluorine compounds. For instance, directed evolution has been employed to create enzymes capable of highly enantioselective carbene B–H bond insertion, yielding chiral α-trifluoromethylated (α-CF₃) organoborons from trifluorodiazoalkanes nih.gov. These enzymes can accommodate a broad range of trifluorodiazoalkanes, providing access to versatile chiral building blocks nih.gov.
Asymmetric Catalysis: Transition metal catalysis and organocatalysis play a crucial role in establishing trifluoromethylated stereogenic centers. Examples include:
Enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides, which can generate multiple stereogenic centers, including trifluoromethylated ones, in a single operation with good enantiomeric excess (ee) rsc.org.
Chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts alkylation reactions of heteroarenes with N-unprotected trifluoromethyl ketimines, leading to chiral primary α-trifluoromethylated amines with high yields and enantioselectivities researchgate.net.
Methods for synthesizing chiral enamides with a trifluoromethylated stereogenic center from chiral allylic amines via chirality-transfer processes have demonstrated excellent yields and diastereoselectivities diva-portal.org.
Base-catalyzed stereospecific isomerization of chiral allylic amines, followed by diastereoselective reduction of imine/enamine intermediates, can yield α,γ-chiral γ-trifluoromethylated amines with high enantioselectivity acs.org.
Introduction and Functionalization of the Hydrazine Moiety
The hydrazine moiety (–NHNH₂) is a versatile functional group that can be introduced and modified through various synthetic routes.
Condensation Reactions: Hydrazines readily react with carbonyl compounds (aldehydes and ketones) to form hydrazones, which can be further functionalized. For example, the condensation of 3-formylchromone with hydrazine hydrate (B1144303) yields hydrazine derivatives of 3-formylchromone in moderate yields (60–80%) mdpi.com. Similarly, isonicotinoylhydrazones are prepared by reacting 3-oxotriterpenic acids or betulonic aldehyde with isoniazid (B1672263) (INH), typically in yields ranging from 54% to 72% nih.gov.
Alkylation Strategies: The introduction of alkyl or aryl groups onto the hydrazine nitrogen atoms is commonly achieved through alkylation. This can involve:
Reductive alkylation of protected hydrazines with carbonyl compounds kirj.ee.
Alkylation of N'-mono- or di-substituted hydrazine derivatives with alkyl halides kirj.ee.
The synthesis of specific trifluoromethylated hydrazines, such as [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride, can be achieved by reacting a trifluoromethyl ketone with hydrazine evitachem.com.
N-N Bond Formation: The formation of the N-N bond is central to hydrazine synthesis. Strategies include the reaction between cyclic amines and electrophilic nitrogen donors, or constructing heterocyclic rings onto pre-existing hydrazine fragments ut.ee. Dihalides, dialdehydes, and diketones have also been utilized in reactions with hydrazine fragments to form cyclic structures ut.ee.
High-Yield Synthesis Strategies
Achieving high yields in the synthesis of complex molecules is paramount for efficiency and cost-effectiveness. Several principles guide the optimization of synthetic processes:
Reaction Optimization: Understanding reaction kinetics, including temperature, pressure, and reactant concentrations, is crucial for maximizing product formation and minimizing side reactions azom.comrroij.com. Careful selection of solvents and reaction times also contributes significantly to yield improvement azom.com.
Development of Novel Synthetic Routes and Derivatization Approaches
Beyond established methods, innovative techniques are continually being developed to access complex molecular scaffolds and their analogues more efficiently and sustainably.
Catalyst-Mediated Synthesis of CID 87141087 Derivatives
Catalysis, encompassing metal, organo-, and biocatalysis, plays a transformative role in modern synthesis, enabling reactions that are otherwise difficult or impossible to achieve.
Metal Catalysis: Transition metal catalysts, such as iridium and cobalt complexes, are employed in stereoselective transformations. For example, iridium-catalyzed hydrogenation is used for the enantioselective synthesis of trifluoromethyl-substituted piperidines rsc.org. Cobalt pincer complexes have been utilized in catalyst-mediated synthesis of pyrrole (B145914) derivatives researchgate.net.
Enzyme Catalysis: Enzymes offer high selectivity and operate under mild conditions, aligning with green chemistry principles. Cu(II)-tyrosinase, for instance, has been used as an enzyme catalyst in one-pot multicomponent syntheses of pyrazolidine-3,5-dione (B2422599) derivatives, achieving high yields (84–96%) nih.govplos.org. Biocatalytic platforms using enzymes like Rhodothermus marinus cytochrome c are also instrumental in the enantioselective synthesis of chiral α-trifluoromethylated organoborons nih.gov.
Other Catalytic Systems: The Fischer-Tropsch synthesis, for example, involves metal catalysts where H₂O derivatives mediate CO activation mdpi.com.
Multicomponent Reactions for Analog Generation
Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules and diverse compound libraries in a single pot from three or more starting materials rsc.orgacs.orgtcichemicals.comnih.govnih.gov. These reactions offer significant advantages, including:
Efficiency and Atom Economy: MCRs generate structural complexity rapidly, incorporating most atoms from the starting materials into the final product, leading to high atom economy and reduced waste acs.orgnih.govnih.gov.
Diversity Generation: By varying the building blocks, MCRs allow for the facile generation of diverse analogue libraries, which is invaluable for drug discovery and lead optimization rsc.orgnih.gov.
Green Chemistry: MCRs often employ milder reaction conditions and fewer synthetic steps compared to traditional multi-step syntheses, contributing to more sustainable chemical processes rsc.orgtcichemicals.comnih.gov.
Classic examples of MCRs include the Strecker synthesis of α-amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction for dihydropyrimidinones tcichemicals.com. More complex MCRs, such as the Ugi reaction (a four-component reaction), enable the assembly of highly complex structures tcichemicals.comnih.gov. Enzyme-catalyzed MCRs further enhance the efficiency and sustainability of these transformations nih.govplos.org.
Data Tables
Table 1: Stereoselective Synthesis of Trifluoromethylated Chiral Centers
| Method/Catalyst | Reaction Type | Substrate Class | Yield / Enantioselectivity (ee) | Reference |
| Enzyme (Rma cyt c) | Carbene B–H insertion | Trifluorodiazoalkanes | Up to 2870 total turnovers, up to 98.5:1.5 ee | nih.gov |
| Chiral Phosphoric Acid | Enantioselective Friedel–Crafts alkylation | Heteroarenes with N-unprotected trifluoromethyl ketimines | High yields, high to excellent ee | researchgate.net |
| Base Catalysis + Diastereoselective Reduction | Stereospecific isomerization of allylic amines followed by imine reduction | Chiral allylic amines | Excellent yields, high ee | acs.org |
| Iridium-Catalyzed Hydrogenation | Hydrogenation of pyridinium hydrochlorides | Trifluoromethyl substituted pyridinium hydrochlorides | Up to 90% ee | rsc.org |
| Chirality Transfer (from chiral allylic amines) | Synthesis of chiral enamides | Chiral allylic amines | Excellent yields, excellent ee | diva-portal.org |
Table 2: Introduction and Functionalization of the Hydrazine Moiety
| Method | Starting Materials | Product Class | Yield (%) | Reference |
| Condensation with Carbonyl Compounds | 3-Formylchromone, Hydrazine hydrate | Hydrazine derivatives of 3-formylchromone | 60–80 | mdpi.com |
| Reaction with Isoniazid (INH) | 3-Oxotriterpenic acids or betulonic aldehyde, Isoniazid (INH) | Isonicotinoylhydrazones | 54–72 | nih.gov |
| Reaction of Trifluoromethyl Ketone with Hydrazine | Trifluoromethyl ketone, Hydrazine | [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride | Not specified | evitachem.com |
| Alkylation of N'-substituted hydrazine derivatives | N'-mono- or di-substituted hydrazine derivatives, Alkyl halides | Substituted hydrazine derivatives | Not specified | kirj.ee |
| Condensation with Carbonyls / Replacement of Leaving Groups | Esters, Carbonyl compounds, Hydrazine hydrate | Hydrazides, Hydrazones | Not specified | iscientific.org |
| Reaction of cyclic amines with electrophilic nitrogen donors / Ring construction on hydrazine fragment | Cyclic amines, Electrophilic nitrogen donors / Dihalides, Dialdehydes, Diketones | Heterocyclic hydrazine derivatives | Not specified | ut.ee |
Table 3: Catalyst-Mediated Synthesis Examples
| Catalyst Type | Reaction | Product Class | Yield (%) | Selectivity | Reference |
| Cu(II)-tyrosinase | One-pot multicomponent synthesis | Pyrazolidine-3,5-dione derivatives | 84–96 | Not specified | nih.govplos.org |
| Iridium complex | Enantioselective hydrogenation | Trifluoromethyl-substituted piperidines | Not specified | Up to 90% ee | rsc.org |
| Cobalt pincer complex | Dehydrogenative coupling | Substituted pyrroles | 22–93 | Not specified | researchgate.net |
| Biocatalytic platform | Enantioselective carbene B–H insertion | Chiral α-trifluoromethylated organoborons | Not specified | High ee | nih.gov |
| Chiral phosphoric acid | Enantioselective Friedel–Crafts alkylation | Chiral α-trifluoromethylated amines | High | High to excellent ee | researchgate.net |
Table 4: Multicomponent Reaction (MCR) Examples for Analog Generation
| MCR Type | Reactants | Product Class | Efficiency / Advantages | Reference |
| Strecker Reaction | Aldehydes, Hydrogen cyanide, Ammonia | α-amino acids | First MCR, 3-component | tcichemicals.com |
| Hantzsch | β-keto esters, Aldehydes, Ammonia | 1,4-dihydropyridine derivatives | Well-known, 3-component | tcichemicals.com |
| Biginelli | β-keto esters, Aldehydes, Ureas/Thioureas | Dihydropyrimidinones | 3-component, bioactivity | tcichemicals.com |
| Ugi Reaction | Aldehydes, Amines, Isocyanides, Carboxylic acids | Complex amides | 4-component, highly versatile | tcichemicals.comnih.gov |
| Enzyme-catalyzed MCR | Pyrazolidine-3,5-dione, Cinnamaldehyde, Hydrazine hydrate, Enzyme catalyst | Pyrazolidine-3,5-dione derivatives | One-pot, high yield, green approach | nih.govplos.org |
Compound List
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
3-Formylchromone
Isoniazid (INH)
α-Trifluoromethylated (α-CF₃) organoborons
Chiral α-trifluoromethylated amines
Chiral trifluoromethylated enamides
Trifluoromethyl-substituted pyridinium hydrochlorides
Pyrazolidine-3,5-dione derivatives
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cid 87141087
Fundamental SAR Investigations of CID 87141087 Core Structure
Fundamental SAR investigations focus on identifying which parts of a molecule are essential for its biological activity and how modifications to these parts affect that activity. For a compound potentially featuring a trifluoromethyl group and a hydrazine (B178648) moiety, these investigations would explore the specific roles of these functional groups and the impact of stereochemistry.
The trifluoromethyl (-CF₃) group is a highly valued substituent in medicinal chemistry due to its unique electronic and steric properties mdpi.comwikipedia.org. Its strong electronegativity, stemming from the highly electronegative fluorine atoms, significantly influences the electron distribution within a molecule, often acting as a potent electron-withdrawing group mdpi.comwikipedia.org. This can alter the acidity or basicity of nearby functional groups and affect pi-electron systems, thereby influencing interactions with biological targets mdpi.comwikipedia.org.
Furthermore, the -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile mdpi.comwikipedia.org. Its steric bulk, while larger than hydrogen or a methyl group, is often considered relatively compact and can be strategically placed to optimize binding to target sites or to block metabolic degradation at specific positions mdpi.comwikipedia.org. SAR studies often reveal that the precise placement of a trifluoromethyl group on an aromatic ring or other scaffold can lead to substantial changes in potency, with specific positions yielding optimal interactions with a biological target mdpi.comresearchgate.netnih.gov.
Table 1: Illustrative SAR of Trifluoromethyl Group Placement on Hypothetical Biological Activity
This table demonstrates how varying the position of a trifluoromethyl group on a hypothetical core structure can impact its biological activity, often quantified by an IC₅₀ value (the concentration required to inhibit a biological process by 50%).
| Analogue ID | Structural Modification (Relative to Core) | Hypothetical Activity (IC₅₀, µM) | Notes on CF₃ Influence |
| A1 | No Trifluoromethyl Group | 50.0 | Baseline activity. |
| A2 | Trifluoromethyl group at ortho position | 15.0 | Increased activity, potentially due to favorable electronic or steric interactions. |
| A3 | Trifluoromethyl group at meta position | 35.0 | Moderate activity, indicating less optimal electronic or steric contribution. |
| A4 | Trifluoromethyl group at para position | 8.0 | Significantly enhanced activity, suggesting optimal interaction at this position. |
| A5 | Two Trifluoromethyl groups (ortho, para) | 3.0 | Further potentiation, possibly through synergistic effects or enhanced binding. |
The hydrazine moiety (-NH-NH₂) and its derivatives, such as hydrazones (-N=N-R), are versatile functional groups frequently encountered in biologically active molecules mdpi.comnih.govresearchgate.netresearchgate.netevitachem.com. The presence of nitrogen atoms with lone pairs of electrons allows the hydrazine moiety to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like proteins and enzymes mdpi.comresearchgate.netevitachem.com.
Table 2: Illustrative SAR of Hydrazine Moiety Variation on Hypothetical Biological Activity
This table illustrates how modifying or replacing the hydrazine moiety can influence the hypothetical biological activity of a compound.
| Analogue ID | Structural Modification (Relative to Core) | Hypothetical Activity (IC₅₀, µM) | Notes on Hydrazine Moiety Influence |
| B1 | Core with Hydrazine moiety (-NH-NH₂) | 25.0 | Baseline activity, potentially involving hydrogen bonding and nucleophilic interactions. |
| B2 | Core with Hydrazone moiety (-N=CH-R) | 18.0 | Increased activity, suggesting the imine nitrogen or altered electronic distribution contributes favorably to target binding. |
| B3 | Core with Oxime moiety (-N=CH-R) | 40.0 | Reduced activity compared to hydrazone, indicating the specific electronic and hydrogen bonding properties of the hydrazone are key. |
| B4 | Core with Amino group (-NH2) | 60.0 | Significantly reduced activity, highlighting the importance of the second nitrogen atom and the N-N bond in the hydrazine moiety. |
| B5 | Core with substituted Hydrazine (-NH-NHR) | 22.0 | Slightly reduced activity compared to unsubstituted hydrazine, suggesting the substituent may sterically hinder optimal binding. |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity solubilityofthings.comnih.govrsc.org. Many biological targets, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers of a ligand. Consequently, enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a compound can exhibit vastly different binding affinities and biological effects solubilityofthings.comnih.gov.
SAR studies involving chiral compounds often reveal that one stereoisomer is significantly more potent or selective than the other solubilityofthings.comrsc.org. This difference arises because only one stereoisomer may fit correctly into the chiral binding pocket of the target molecule, analogous to a key fitting into a lock solubilityofthings.com. Understanding and controlling stereochemistry is therefore essential for optimizing drug efficacy and minimizing off-target effects or toxicity, as different stereoisomers can have distinct pharmacokinetic and pharmacodynamic profiles solubilityofthings.comnih.gov.
Table 3: Illustrative Impact of Stereochemistry on Hypothetical Biological Activity
The chemical compound identified as this compound is [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride. However, a thorough review of scientific literature did not yield specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies directly pertaining to this compound. Consequently, detailed research findings on the statistical validation of QSAR models or specific computational approaches in structure-based drug design and lead optimization for this particular compound were not found.
Due to the absence of specific research data for this compound on the requested topics, it is not possible to generate a detailed and scientifically accurate article, including data tables, that focuses solely on this compound as per the provided outline and instructions. The available search results discuss SAR, QSAR, and computational drug design methodologies in general, or in relation to other chemical structures, rather than providing specific findings for this compound.
Mechanistic Investigations of Cid 87141087 Biological Activity
Identification and Characterization of Molecular Targets
GNE-3511 has been identified as a highly potent, orally bioavailable, and brain-penetrant dual inhibitor of Leucine Zipper Kinase (LZK, MAP3K13) and Dual Leucine Zipper Kinase (DLK, MAP3K12) . These kinases are crucial regulators of neuronal degeneration, making GNE-3511 a significant compound in the study of neurodegenerative diseases medchemexpress.comnih.govguidetopharmacology.orgguidetopharmacology.org.
Enzyme Kinetics and Inhibition Studies
Kinetic studies have demonstrated that GNE-3511 is a highly potent inhibitor of DLK with a reported Ki value of less than 0.5 nM selleckchem.com. In cell-based assays, it effectively inhibits the phosphorylation of JNK (p-JNK) with an IC50 of 30 nM and protects neurons from degeneration with an IC50 of 107 nM in a dorsal root ganglion (DRG) assay medchemexpress.com.
Receptor Binding and Ligand Affinity Profiling
GNE-3511 exhibits remarkable selectivity for DLK and LZK over other related kinases. It has been shown to be over 100-fold more selective for DLK than for Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7), with IC50 values greater than 5000 nM for both medchemexpress.comcaymanchem.com. Its selectivity over c-Jun N-terminal Kinases (JNKs) and Mixed-Lineage Kinases (MLKs) is also well-documented.
Table 1: Kinase Selectivity Profile of GNE-3511
| Kinase | IC50 (nM) |
|---|---|
| JNK1 | 129 medchemexpress.comcaymanchem.com |
| JNK2 | 514 medchemexpress.comcaymanchem.com |
| JNK3 | 364 medchemexpress.comcaymanchem.com |
| MLK1 | 67.8 medchemexpress.com |
| MLK2 | 767 medchemexpress.comcaymanchem.com |
| MLK3 | 602 medchemexpress.comcaymanchem.com |
| MKK4 | >5000 medchemexpress.comcaymanchem.com |
| MKK7 | >5000 medchemexpress.comcaymanchem.com |
This table is interactive. You can sort the columns by clicking on the headers.
Protein-Ligand Interaction Analysis
The development of GNE-3511 originated from a high-throughput screening hit. Its design involved inferring a binding mode based on proposed hinge-binding interactions to optimize it as a central nervous system (CNS) drug-like molecule nih.govresearchgate.net. This structure-based design approach focused on di(pyridin-2-yl)amines due to their potent and desirable properties, including brain penetration nih.govresearchgate.net.
Elucidation of Signaling Pathways Modulation by CID 87141087
GNE-3511 modulates the DLK/JNK signaling pathway, which is a central regulator of neuronal stress responses.
Analysis of Cellular Pathways Affected by Compound Interaction
The primary cellular pathway affected by GNE-3511 is the DLK-JNK signaling cascade nih.gov. DLK acts as a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) that, under stress conditions, phosphorylates and activates MKK4 and MKK7 nih.gov. These MAP2Ks then phosphorylate and activate JNK, a Mitogen-Activated Protein Kinase (MAPK) nih.gov. By inhibiting DLK, GNE-3511 effectively blocks this entire downstream signaling cascade. This inhibition has been shown to be beneficial in models of various neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS) biorxiv.orgbiorxiv.org.
Investigation of Downstream Molecular Events
The inhibition of the DLK/JNK pathway by GNE-3511 leads to several key downstream molecular events. A primary and widely reported effect is the significant reduction in the phosphorylation of the transcription factor c-Jun caymanchem.comnih.govinvivochem.netnih.govmdpi.comresearchgate.net. Phosphorylated c-Jun is a critical mediator of neuronal apoptosis and degeneration. In various preclinical models, GNE-3511 has been shown to completely suppress or moderately reduce the levels of phosphorylated c-Jun in a dose-dependent manner caymanchem.cominvivochem.net.
Furthermore, GNE-3511 treatment has been demonstrated to prevent the upregulation of other downstream transcriptional targets of DLK, such as Activating Transcription Factor 3 (ATF3) and Colony Stimulating Factor 1 (CSF1), following nerve injury nih.gov. In some cellular contexts, DLK activity is also required for the expression of the immediate early gene c-Fos, and treatment with GNE-3511 has been shown to decrease c-Fos mRNA levels nih.gov.
Mechanisms of Covalent Adduct Formation with Biomolecules
Current research on this compound does not describe a mechanism involving covalent adduct formation with proteins or other biomolecules. The compound is characterized as a selective, orally bioavailable small molecule inhibitor of Wee1, a critical regulator of the G2/M cell cycle checkpoint. Its therapeutic effect is attributed to the abrogation of this checkpoint, leading to premature entry into mitosis and subsequent apoptosis in cancer cells with damaged DNA.
Structural and biochemical studies, including the publicly available crystal structure of the human WEE1 kinase domain in complex with ZN-c3 (PDB ID: 7N3U), demonstrate a non-covalent, reversible binding interaction within the ATP-binding pocket of the enzyme. The interactions observed are typical of reversible inhibitors, involving hydrogen bonds and hydrophobic interactions.
Characterization of Nucleophilic Sites on Proteins and Other Biomolecules
As the existing body of scientific literature does not support a covalent mechanism of action for this compound, there has been no characterization of specific nucleophilic sites on proteins, such as cysteine or lysine residues, that would serve as targets for covalent bond formation. Mass spectrometry and other proteomic studies that would typically be employed to identify such covalent modifications have not been reported in the context of irreversible binding for this compound.
Kinetic Studies of Covalent Bond Formation
In line with the absence of evidence for covalent modification, there are no published kinetic studies detailing the rate of covalent bond formation for this compound. Kinetic analyses of covalent inhibitors typically determine parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The characterization of this compound has focused on its potency as a reversible inhibitor, typically reported with an IC50 value, which reflects the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions.
Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis
Despite a comprehensive search for computational chemistry and molecular modeling studies on the chemical compound identified by the PubChem this compound, also known as [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride, no specific research data was found in the public domain. This absence of dedicated scientific literature focusing on this particular compound prevents a detailed analysis as requested.
The initial investigation sought to uncover studies related to the molecular docking, conformational analysis, quantum chemical calculations, and virtual screening of this compound. However, searches for published papers or datasets containing these specific analyses for this compound did not yield any results. Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational studies of this compound as outlined in the user's request.
While the requested computational techniques are standard methodologies in drug discovery and materials science for characterizing novel compounds, it appears that this compound has not been the subject of such published research. The compound is listed as a commercially available reagent, primarily for use in organic synthesis and medicinal chemistry research. This suggests that while it may be utilized as a building block in the creation of other molecules, its own detailed computational characterization is not available in peer-reviewed literature.
Without any foundational research data, any attempt to generate the requested article would be speculative and not based on scientific evidence, thereby failing to meet the criteria of being informative and scientifically accurate. Therefore, the subsequent sections of the proposed article outline cannot be developed.
Computational Chemistry and Molecular Modeling Studies of Cid 87141087
Cheminformatics and Machine Learning Applications in Compound Optimization
The optimization of compounds targeting the YAP/TAZ-TEAD protein-protein interaction, such as CID 87141087, heavily relies on computational approaches. Cheminformatics and machine learning have emerged as indispensable tools for expediting the discovery and refinement of potent and selective inhibitors. These methodologies leverage large datasets of chemical structures and biological activities to build predictive models, identify key structural features for activity, and guide the design of novel compounds with improved properties.
A key application of these computational methods is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of known YAP/TAZ-TEAD inhibitors, machine learning algorithms can identify molecular descriptors that are critical for inhibitory potency. These descriptors can include physicochemical properties, topological indices, and 3D pharmacophore features. Once a reliable QSAR model is built, it can be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.
Virtual screening is another powerful computational technique employed in the optimization of YAP/TAZ-TEAD inhibitors. mdpi.comresearchgate.net This method involves the computational screening of large libraries of chemical compounds against the three-dimensional structure of the target protein, in this case, the TEAD transcription factor. mdpi.comresearchgate.net Both structure-based and ligand-based virtual screening approaches have been successfully utilized. nih.gov Structure-based virtual screening docks candidate molecules into the binding pocket of TEAD to predict their binding affinity and mode of interaction. nih.gov This approach was instrumental in the discovery of novel chemical scaffolds that disrupt the YAP/TAZ-TEAD interaction. nih.gov Ligand-based virtual screening, on the other hand, uses the structural information of known active compounds to identify other molecules with similar properties, even without a known 3D structure of the target.
Molecular dynamics (MD) simulations provide further insights into the dynamic nature of the interaction between inhibitors and the TEAD protein. nih.govaacrjournals.org These simulations can reveal key conformational changes and binding events that are not apparent from static crystal structures, aiding in the rational design of more effective inhibitors. aacrjournals.org
More recently, machine learning frameworks are being developed to predict YAP/TEAD dependency across different cancer types by analyzing gene expression signatures. aacrjournals.org This approach helps in identifying patient populations that are most likely to respond to YAP/TAZ-TEAD inhibitors and can guide the selection of appropriate cancer models for preclinical testing. aacrjournals.org By integrating data from chemical genetic interaction screens and multiomics analyses, researchers can uncover complex relationships between different signaling pathways and identify potential combination therapies. aacrjournals.org
The table below summarizes various computational techniques and their specific applications in the optimization of YAP/TAZ-TEAD inhibitors, a class of compounds to which this compound belongs.
| Computational Technique | Application in YAP/TAZ-TEAD Inhibitor Optimization | Key Findings and Contributions |
| Virtual Screening | Identification of novel hit compounds from large chemical libraries that bind to the YAP-TEAD interface. mdpi.comresearchgate.net | Discovery of diverse chemical scaffolds with inhibitory activity against the YAP/TAZ-TEAD interaction. mdpi.com |
| Molecular Docking | Prediction of the binding poses and affinities of small molecules within the TEAD binding pocket. nih.gov | Elucidation of key protein-ligand interactions necessary for potent inhibition. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models to guide the design of more potent analogs based on existing structure-activity data. | Identification of critical molecular descriptors that correlate with inhibitory activity. |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of the TEAD protein and its interaction with inhibitors over time. nih.govaacrjournals.org | Revelation of conformational changes and stable binding modes that contribute to inhibitor efficacy. aacrjournals.org |
| Machine Learning-based Signature Development | Prediction of tumor dependency on the YAP/TAZ-TEAD pathway based on gene expression profiles. aacrjournals.org | Identification of biomarkers for patient stratification and discovery of potential combination therapies. aacrjournals.org |
| Fragment-based Screening | Identification of small molecular fragments that bind to the TEAD protein, which can be grown or linked to create more potent inhibitors. nih.govplos.org | Validation of druggable binding sites on the TEAD protein surface. nih.govplos.org |
These computational strategies, often used in a synergistic manner, have significantly accelerated the development of novel and potent YAP/TAZ-TEAD inhibitors. The continuous evolution of these in silico methods promises to further refine the drug discovery process, leading to the identification of next-generation therapeutics with improved efficacy and selectivity.
The chemical compound identified as this compound is [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride. Extensive searches were conducted to gather detailed research findings and data tables concerning its detection and quantification using advanced analytical methodologies, specifically High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Unfortunately, the performed searches did not yield specific research findings or data tables detailing the application of these advanced analytical methodologies for the detection and quantification of this compound. While general information about the principles and applications of HPLC, GC, UPLC, LC-MS, and GC-MS was found, no specific experimental data, method development details, or research findings directly pertaining to this compound were identified.
To fulfill the user's request for an article with "Detailed research findings" and "Data tables" strictly adhering to the provided outline, specific scientific data pertaining to this compound's analysis is required. As this information was not found in the performed searches, it is not possible to generate the article with the necessary depth and specificity as requested.
Advanced Analytical Methodologies for Detection and Quantification of Cid 87141087
Mass Spectrometry (MS) Based Detection and Quantification
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and selective analysis of N-acetyl-L-glutamine. These techniques allow for the identification and quantification of the compound and its potential decomposition products or metabolites in complex biological samples.
LC-MS/MS methods have been developed for the analysis of N-acetyl-L-glutamine and its enantiomers, often employing electrospray ionization (ESI) in positive ion mode. For instance, a common ion transition monitored for N-acetyl-L-glutamine enantiomers is m/z 189.0 → 130.0 nih.gov. Studies have utilized specific chromatographic columns, such as C18 or chiral columns like Chiralpak QD-AX, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers containing ammonium (B1175870) formate (B1220265) or acetate, often with the addition of formic acid nih.govfrontiersin.orgresearchgate.net.
These methods have demonstrated good linearity over a range of concentrations, with correlation coefficients (r) often exceeding 0.99 nih.govresearchgate.net. For example, calibration curves for N-acetyl-L-glutamine enantiomers have shown linearity from 0.02 to 20 μg/mL nih.gov. Sensitivity is a key advantage, with reported limits of quantification (LOQ) for N-acetyl-L-glutamine or related compounds in the nanogram per milliliter range nih.gov. Furthermore, these LC-MS/MS assays have shown minimal matrix effects, indicating robustness in biological samples nih.govfrontiersin.org.
Table 1: Representative LC-MS/MS Parameters for N-acetyl-L-glutamine Analysis
| Analyte/Parameter | Method Component | Ion Transition (m/z) | Retention Time (min) | Reference |
| N-acetyl-L-glutamine enantiomers | ESI+, Chiralpak QD-AX column | 189.0 → 130.0 | 15.2 (L), 17.0 (D) | nih.gov |
| N-acetyl-L-glutamine | ESI+, C18 column | 189.1 → 130.0 | Not specified | frontiersin.org |
| N-acetyl-L-glutamine | LC-APCI-MS | Protonated ions | Not specified | sigmaaldrich.com |
| N-acetyl-L-glutamine | UPLC-MS/MS, HILIC column | Not specified | Not specified | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N-acetyl-L-glutamine and the identification of its degradation products. Techniques such as 1D proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR experiments like DEPT, TOCSY, GMQCOSY, GHSQC, and GHMBC, have been instrumental in characterizing the molecular structures of compounds derived from N-acetyl-L-glutamine under various conditions, including those simulating harsh storage or processing nih.govacs.orgacs.org.
NMR is also utilized for assessing the purity of N-acetyl-L-glutamine. By analyzing the chemical shifts and integration of specific signals, particularly the N-acetyl methyl group, the purity can be reliably determined utm.mx. The ability of NMR to provide quantitative data without derivatization makes it a valuable technique for purity assessment and quality control nih.gov. Furthermore, NMR is employed for metabolite annotation by comparing experimental spectra with reference databases, such as the BioMagResBank (BMRB), or with spectra of authentic standards researchgate.net.
Table 2: NMR Techniques Used for N-acetyl-L-glutamine and Related Compounds
| NMR Technique | Application | Reference |
| 1D ¹H NMR | Structural elucidation, purity assessment, monitoring decomposition | nih.govacs.orgacs.org |
| 1D ¹³C NMR | Structural elucidation | nih.govacs.org |
| DEPT | Structural elucidation (methyl, methylene, methine, quaternary carbons) | nih.govacs.org |
| TOCSY, GMQCOSY, GHSQC, GHMBC | Comprehensive structural elucidation, including connectivity and spatial relationships | nih.govacs.orgacs.org |
| ¹H, ¹³C HSQC | Correlation of proton and carbon signals for structural assignment | nih.gov |
| NMR in D₂O | Monitoring structural changes and equilibrium in aqueous solutions | acs.org |
| Quantitative NMR (qNMR) | Quantitative analysis and purity determination | utm.mxnih.gov |
Sample Preparation Strategies for Complex Biological Matrices
Effective sample preparation is critical for the successful analysis of N-acetyl-L-glutamine in complex biological matrices, ensuring the removal of interfering substances and the efficient recovery of the analyte.
Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation and purification of N-acetyl-L-glutamine from biological samples. Commonly used SPE cartridges include C18 and SCX (strong cation exchange) phases. For C18 SPE, cartridges are typically conditioned with methanol followed by water, the sample is loaded, and the analyte is eluted using a suitable solvent, such as methanol or a mixture of organic solvent and water google.comcphi-online.comrsc.org. SCX cartridges have also been employed, involving conditioning with methanol, equilibration with water, sample loading, washing, and subsequent elution with different solvent mixtures rsc.org. In some cell culture media analyses, protein precipitation using acetonitrile followed by centrifugation has been used as an initial sample cleanup step before analysis lcms.cz.
Matrix effects, which can arise from co-eluting endogenous compounds in biological samples that suppress or enhance analyte ionization, are a significant challenge in quantitative LC-MS/MS. Studies analyzing N-acetyl-L-glutamine have reported that obvious matrix effects were not observed in their developed methods, suggesting good assay performance in biological matrices nih.gov. The use of internal standards (IS) in LC-MS/MS analyses also plays a crucial role in mitigating matrix effects by co-eluting with the analyte and undergoing similar ionization suppression or enhancement frontiersin.orgnih.gov.
Method Validation, Sensitivity, and Specificity Assessment
Rigorous method validation is essential to ensure the reliability of analytical results for N-acetyl-L-glutamine. Key parameters assessed include linearity, sensitivity (limit of detection and quantification), specificity, accuracy, and precision.
Linearity: Analytical methods for N-acetyl-L-glutamine have demonstrated good linearity over a wide concentration range. For instance, calibration curves for N-acetyl-L-glutamine enantiomers have shown linearity with correlation coefficients (r) greater than 0.99 across ranges up to 20 μg/mL nih.govresearchgate.net. Related methods for glutamine have reported linearity with r² values up to 0.9999 in the range of 4-50 μg/mL scirp.orgscirp.org.
Sensitivity: The sensitivity of analytical methods is typically evaluated by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). For glutamine analysis, LOD and LOQ values were reported as 0.11 μg/mL and 0.35 μg/mL, respectively scirp.orgscirp.org. For N-acetyl-L-glutamine enantiomers, the LOQ was established at 20 ng/mL nih.gov. For N-acetylglutamate, a detection limit of 5 pmol was achieved using HPLC with fluorescence detection nih.gov.
Specificity: Specificity is confirmed by the ability of the method to distinguish N-acetyl-L-glutamine from structurally similar compounds and matrix components. In chromatographic methods, this is demonstrated by achieving adequate resolution between the analyte's peak and those of potential interferents, such as glutamic acid scirp.orgscirp.org. The ability to separate enantiomers also contributes to specificity nih.govresearchgate.net. Furthermore, the absence of significant endogenous interferences at the retention times of the analytes is a key aspect of specificity assessment frontiersin.org.
Accuracy and Precision: Accuracy, often expressed as percentage recovery or relative error (RE), and precision, typically as relative standard deviation (RSD) or coefficient of variation (CV), are critical validation parameters. Recovery rates for N-acetyl-L-glutamine enantiomers were reported to be greater than 88% nih.gov, with accuracy deviations within 10% nih.gov. Intra-day and inter-day precision (RSD) values for N-acetyl-L-glutamine analysis were generally low, often below 10% frontiersin.org, and for related glutamine methods, intra-day RSDs were typically below 3% and inter-day RSDs below 5% scirp.orgscirp.org. UPLC-MS/MS methods reported CVs ≤6.4% for interassay imprecision nih.gov.
Table 3: Method Validation Summary for N-acetyl-L-glutamine and Related Compounds
| Parameter | Value/Range | Method Type | Reference |
| Linearity | 0.02-20 μg/mL (r > 0.99) | LC-MS/MS | nih.gov |
| Linearity | 4-50 μg/mL (r² = 0.9999) | HPLC | scirp.orgscirp.org |
| LOQ | 20 ng/mL (NAG enantiomers) | LC-MS/MS | nih.gov |
| LOQ | 0.35 μg/mL (Glutamine) | HPLC | scirp.orgscirp.org |
| Recovery | >88% (NAG enantiomers) | LC-MS/MS | nih.gov |
| Accuracy (RE%) | -3.23 to 5.91% (NAG, Glu, GABA) | LC-MS/MS | frontiersin.org |
| Accuracy | 98.5%–113% (Analyte recovery) | UPLC-MS/MS | nih.gov |
| Precision (RSD%) | Intra-day: 1.05-7.31%, Inter-day: Not specified (NAG, Glu, GABA) | LC-MS/MS | frontiersin.org |
| Precision (CV%) | Intra-day: ≤6.4% (Analyte values in serum) | UPLC-MS/MS | nih.gov |
| Specificity | Resolution from glutamic acid (5.31), tailing factor (0.99) | HPLC | scirp.orgscirp.org |
| Specificity | No obvious matrix effect observed | LC-MS/MS | nih.gov |
Compound List
CID 87141087 (N-acetyl-L-glutamine)
L-glutamine
Glutamic acid
Pyroglutamic acid
N-acetylglutamic acid
N-(2,6-dioxo-3-piperidinyl) acetamide (B32628)
N-acetyl-D-glutamine
N-acetyl-L-threonine-2,3-d2
Nα-(phenyl-d5-acetyl)-L-glutamine
β-pseudouridine-13C,15N2
L-tryptophan-d5
N-carbamyl-L-glutamic (NCG)
N-acetylaspartic acid
N-acetylasparagine
N-acetylserine
O-acetylserine
N(alpha)-acetyllysine
N(epsilon)-acetyllysine
N-acetyl-L-glutamic acid
γ-aminobutyric acid (GABA)
N-acetyl-L-cysteine
Lack of Publicly Available Research Data for this compound Hinders Development of Novel Derivatives
Initial investigations into the chemical compound identified as this compound have revealed a significant gap in publicly accessible scientific literature. As a result, a comprehensive analysis of its potential for the development of novel derivatives and analogues with enhanced biological activity cannot be conducted at this time. The specified outline, which requires in-depth information on rational design, synthetic strategies, and biological evaluation, is contingent upon a foundational understanding of the parent compound's structure, properties, and mechanism of action, none of which are readily available in the public domain.
The development of new chemical entities is a meticulous process that begins with a thorough understanding of a lead compound. This knowledge is fundamental to applying rational design principles, which leverage computational and structural biology to predict how modifications to the chemical structure will affect its interaction with a biological target. nih.govlongdom.org Without the basic structural and biological data for this compound, any attempt to design new derivatives would be speculative and lack a scientific basis.
Similarly, the creation of synthetic strategies for constructing derivative libraries is intrinsically linked to the known reactivity and functional groups of the starting molecule. mdpi.com The absence of information on this compound prevents the conceptualization of viable synthetic routes to explore its chemical space.
Furthermore, structure-guided lead optimization and the transition from a preliminary "hit" to a more refined "lead" compound are critical stages in drug discovery. nih.gov These processes rely on iterative cycles of synthesis and biological testing, guided by the structure-activity relationships (SAR) established for a series of related compounds. nih.govchemrxiv.orgnih.gov The lack of any initial SAR data for this compound means there is no starting point for such an optimization campaign.
Finally, the evaluation of modified biological profiles and selectivity of any potential derivatives is impossible without a baseline biological activity for the parent compound, this compound. nih.gov Assessing improvements in potency, selectivity, or other pharmacodynamic properties requires a validated assay and reference data, which are not available for this specific chemical entity.
Advanced Applications of Cid 87141087 in Chemical and Biological Research
Utilization as a Chemical Probe for Biological Pathway Dissection
CID 87141087 serves as a highly effective chemical probe for the elucidation of biological pathways revolving around citrate metabolism. Citrate is a central node in cellular metabolism, playing a critical role in the citric acid cycle, fatty acid synthesis, cholesterol synthesis, and the regulation of glycolysis. The ability of this compound to selectively block the uptake of extracellular citrate via the NaCT transporter allows researchers to investigate the specific contributions of this transport mechanism to various cellular processes.
Research has demonstrated that this compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter. nih.gov This means its inhibitory potency is influenced by the concentration of citrate, providing a nuanced tool for studying the transporter's function under different metabolic conditions. By employing this compound, scientists can dissect the downstream effects of reduced cytoplasmic citrate that is specifically sourced from the extracellular environment. This has been instrumental in understanding how NaCT-mediated citrate transport influences lipid synthesis in the liver and how its inhibition might offer therapeutic benefits for conditions like type 2 diabetes and fatty liver disease. nih.gov
The selectivity of this compound for NaCT over other related transporters, such as NaDC1 and NaDC3, is a key feature that enhances its utility as a chemical probe. medchemexpress.com This selectivity ensures that the observed biological effects are directly attributable to the inhibition of NaCT, thereby minimizing confounding results from off-target interactions.
Table 1: Inhibitory Activity of this compound (PF-06761281)
| Target | IC50 (µM) | Cell Line |
|---|---|---|
| HEKNaCT | 0.51 | HEK293 |
| HEKNaDC1 | 13.2 | HEK293 |
| HEKNaDC3 | 14.1 | HEK293 |
| Citrate Uptake (rat) | 0.12 | Rat Hepatocytes |
| Citrate Uptake (mouse) | 0.21 | Mouse Hepatocytes |
| Citrate Uptake (human) | 0.74 | Human Hepatocytes |
Data sourced from MedchemExpress product information. medchemexpress.com
Role in the Development of New Organic Reactions and Methodologies
A comprehensive review of the scientific literature reveals no specific instances where this compound has been utilized in the development of new organic reactions or methodologies. The primary focus of research surrounding this compound has been its biological activity and its application as a selective inhibitor of the SLC13A5 transporter. While the synthesis of this compound itself involves established organic chemistry principles, there is no evidence to suggest that the compound has been used as a catalyst, a unique reagent, or a scaffold to pioneer novel synthetic transformations. Its structural complexity and specific biological target appear to have directed its application away from the field of synthetic methodology development.
Applications as a Building Block in Specialized Chemical Synthesis
Similarly, there is a notable absence of published research detailing the use of this compound as a building block in specialized chemical synthesis. The available literature predominantly describes the synthesis and biological evaluation of this compound as a final product. There are no indications that it has been employed as a starting material or an intermediate for the construction of more complex molecules. The intricate architecture of this compound, which is optimized for its interaction with the NaCT transporter, may not lend itself readily to further chemical modifications in the context of a building block strategy for natural product synthesis or the creation of diverse chemical libraries.
Contributions to the Development of Chemical Biology Tools
This compound has made significant contributions to the development of chemical biology tools by providing a potent and selective small molecule for interrogating a specific biological target. The creation of such specific inhibitors is a cornerstone of chemical biology, enabling the perturbation and study of individual proteins within complex cellular networks. The detailed characterization of its allosteric and state-dependent mechanism of action has also provided valuable insights for the design of other modulators of solute carriers and transporters. nih.gov
The use of this compound in in vivo proof-of-concept studies has been crucial for validating the SLC13A5 transporter as a potential therapeutic target. nih.gov By administering this compound to animal models, researchers can investigate the systemic effects of inhibiting citrate uptake, thereby linking the function of a single protein to broader physiological outcomes. This exemplifies the power of chemical biology tools to bridge the gap between molecular function and organismal biology. The insights gained from studies using this compound can guide the development of future therapeutics with improved efficacy and selectivity.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | PF-06761281 |
| Sodium-coupled citrate transporter | NaCT, SLC13A5 |
| Sodium-dependent dicarboxylate transporter 1 | NaDC1 |
| Sodium-dependent dicarboxylate transporter 3 | NaDC3 |
Future Directions and Emerging Research Avenues for Cid 87141087
Integration with Systems Biology and Omics Approaches
To comprehensively understand the biological implications of derivatives synthesized from CID 87141087, a systems-level perspective is indispensable. The integration of "omics" technologies—genomics, proteomics, and metabolomics—can provide a holistic view of the cellular responses to these novel compounds. For instance, treating cell lines or model organisms with derivatives of this compound and subsequently analyzing changes in gene expression, protein levels, and metabolic profiles can help elucidate their mechanism of action and identify potential off-target effects. This approach moves beyond a single-target focus to a broader understanding of the compound's impact on biological networks, a crucial step in modern drug development. acs.org
Exploration of Novel Biological Targets and Therapeutic Modalities
While hydrazine (B178648) derivatives have been explored for various biological activities, the unique structural properties of this compound, conferred by the trifluoromethyl group, may allow its derivatives to interact with novel biological targets. nih.goviscientific.org Future research should focus on screening libraries of compounds derived from this compound against a wide array of enzymes, receptors, and other protein targets implicated in diseases. iscientific.org Given that fluorinated compounds have shown promise in areas such as oncology, central nervous system disorders, and infectious diseases, these therapeutic areas would be logical starting points. researchgate.net Furthermore, the incorporation of the trifluoromethyl group could be exploited in the design of mechanism-based inhibitors or other targeted therapeutic modalities. elsevier.com The synthesis of pyridinium (B92312) derivatives from analogous structures suggests a potential to explore new chemical spaces and biological activities. nih.gov
Advancement of Synthetic Accessibility and Scalability
The utility of this compound as a building block is directly linked to the efficiency and scalability of its synthesis and the synthesis of its derivatives. nih.gov Recent years have seen significant progress in the synthesis of fluorinated hydrazones and chiral fluorinated hydrazines, employing methods like transition-metal catalysis. nih.govresearchgate.net Future research should aim to develop more sustainable and cost-effective synthetic routes. nih.gov This includes exploring enzymatic catalysis and flow chemistry processes, which can offer improved yields, higher purity, and reduced environmental impact. colostate.edusciencedaily.com The development of robust and scalable synthetic methodologies is a prerequisite for the widespread application of this compound in both research and industrial settings. dicp.ac.cnresearchgate.net
Development of High-Throughput Screening Platforms for Derivative Libraries
To efficiently explore the therapeutic potential of this compound, the development of high-throughput screening (HTS) platforms for its derivative libraries is essential. A "direct-to-biology" approach, where libraries of compounds are rapidly synthesized and screened in parallel, could significantly accelerate the discovery of hit compounds. semanticscholar.org This strategy, combined with the generation of diverse chemical libraries based on the this compound scaffold, would enable the rapid identification of molecules with desired biological activities. semanticscholar.org Such platforms can be designed to assess various parameters, from target binding to cellular activity, providing a rich dataset for structure-activity relationship (SAR) studies and lead optimization.
Collaborative Research Frameworks and Interdisciplinary Studies
The multifaceted nature of developing new chemical entities necessitates a collaborative and interdisciplinary approach. The future of research on this compound and its derivatives will benefit immensely from frameworks that bring together synthetic chemists, computational chemists, biologists, pharmacologists, and material scientists. nih.govrsc.orgcolostate.edu Computational modeling can aid in the rational design of derivatives with improved properties, while interdisciplinary studies can uncover novel applications, for instance, in the development of radiotracers for medical imaging, a field where fluorinated molecules have already made a significant impact. colostate.edusciencedaily.com Such collaborations are crucial for translating basic research findings into tangible therapeutic or industrial products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
